3-(Allylamino)-N-ethylpropanamide
Overview
Description
“3-(Allylamino)propanenitrile” is a chemical compound with the molecular formula C6H10N2 . It’s important to note that the exact properties and characteristics can vary depending on the specific structure and functional groups present in the compound .
Molecular Structure Analysis
The molecular structure of a compound like “3-(Allylamino)propanenitrile” can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving “3-(Allylamino)propanenitrile” would depend on the specific conditions and reactants present. Allylamines, in general, are known to participate in a variety of chemical reactions, including polymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Cancer Research : A study conducted by Grem et al. (2005) explored the use of 17-(allylamino)-17-demethoxygeldanamycin (17-AAG), a derivative of 3-(Allylamino)-N-ethylpropanamide, in treating solid tumors. This compound exhibited potential as an anticancer agent, particularly for its ability to induce changes in target protein content.
Chemical Synthesis and Drug Development : Research by McCrystal et al. (1999) investigated N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), another derivative, as a novel DNA-intercalating drug with cytotoxic action. This highlights its potential in developing new therapeutic agents.
Organic Chemistry and Synthesis : A study by Gensini et al. (2002) focused on synthesizing various derivatives of 3-(Allylamino)-N-ethylpropanamide. This research is significant for the development of new organic compounds with potential applications in various fields.
Materials Science : In the field of material science, Agag and Takeichi (2003) explored the synthesis of novel benzoxazine monomers containing allyl groups, derived from 3-(Allylamino)-N-ethylpropanamide. These monomers were used to create high-performance thermosets with enhanced thermal stability, demonstrating potential in advanced material applications.
Biomedical Applications : Mercante et al. (2015) conducted research on electrospun polyamide 6/poly(allylamine hydrochloride) nanofibers functionalized with carbon nanotubes for the electrochemical detection of dopamine, showcasing an innovative approach in biosensing and diagnostics.
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-3-(prop-2-enylamino)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-6-9-7-5-8(11)10-4-2/h3,9H,1,4-7H2,2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSKVYLYLIBHJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCNCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Allylamino)-N-ethylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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